molecular formula C13H10FNO4S B2388204 1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene CAS No. 1802459-10-4

1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene

Cat. No.: B2388204
CAS No.: 1802459-10-4
M. Wt: 295.28
InChI Key: BIKJAVUJLUDECY-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene is an organic compound characterized by the presence of a fluorosulfonyloxy group and a phenylcarbamoyl group attached to a benzene ring

Preparation Methods

One common method involves the use of fluorosulfonyl radicals, which can be generated from different precursors and used to introduce the fluorosulfonyloxy group efficiently . The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity. The choice of reagents, reaction conditions, and purification techniques are crucial for efficient large-scale production.

Chemical Reactions Analysis

1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene exerts its effects involves the interaction of its functional groups with molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, modifying the structure and function of target molecules. The phenylcarbamoyl group can interact with specific proteins or enzymes, influencing their activity and pathways involved in biological processes.

Comparison with Similar Compounds

1-Fluorosulfonyloxy-3-(phenylcarbamoyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-fluorosulfonyloxy-3-(phenylcarbamoyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKJAVUJLUDECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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